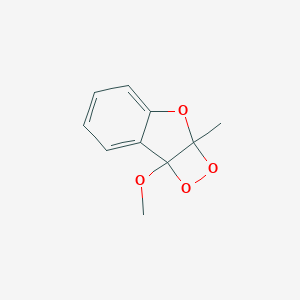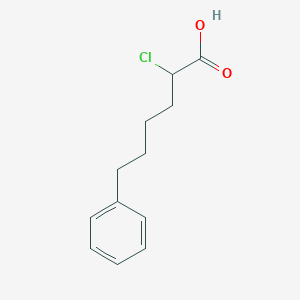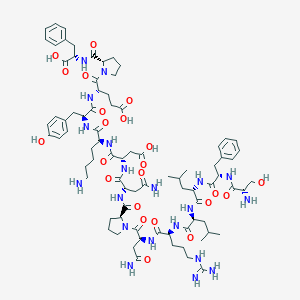
2,4-DB-Dimethylammonium
Overview
Description
2,4-DB-Dimethylammonium is a selective phenoxy herbicide and plant growth regulator . It is also known as 2,4-D dimethyl amine salt . The data related specifically to the dimethylammonium variant is limited but a fuller dataset is available as 2,4-D .
Synthesis Analysis
An analytical method was developed using LC-ESI(-ve)-MS/MS to investigate the residue dynamics of 2,4-D (2,4-dichlorophenoxyacetic acid) in green tea leaves, processed tea, tea liquor, and tea-cropped soil . This method can be applied successfully for the determination of 2,4-D residues in/on tea matrix .
Molecular Structure Analysis
The molecular formula of 2,4-DB-Dimethylammonium is C₁₀H₁₃Cl₂NO₃ . The structure does not exhibit isomerism . The International Chemical Identifier key (InChIKey) is IUQJDHJVPLLKFL-UHFFFAOYSA-N .
Scientific Research Applications
Weed Control in Wheat Fields
2,4-DB-Dimethylammonium is commonly used for controlling weeds in wheat fields . It is applied during the 3-4 leaf stage of wheat growth. The application of this herbicide at the recommended dosage results in the residues of 2,4-DB-Dimethylammonium in wheat plant, wheat grain, and soil being lower than 0.02 mg/kg . This suggests that it is safe for application at the recommended dosage during the 3-4 leaf stage to control weeds in wheat fields .
Dissipation and Residues in Wheat and Soil
The environmental behavior of 2,4-DB-Dimethylammonium under wheat field conditions has been studied in detail . The dissipation behaviors of 2,4-DB-Dimethylammonium in wheat and soil were fitted to the first-order kinetic equation (
C=C0e−λtC = C_0 e^{-λt}C=C0e−λt
), where C is the concentration at time t, C0 is the initial concentration, and λ is the rate constant . Different experimental points and years have different initial deposits and half-lives .Food Safety and Environmental Concern
The use of pesticides in agriculture, including 2,4-DB-Dimethylammonium, is a matter of both food safety and environmental concern . These chemicals are recognized as a source of potential adverse impact . Therefore, research on the environmental behavior of pesticides, including 2,4-DB-Dimethylammonium, is urgently needed to ensure their safe and effective use .
Pesticide Risk Assessment
The European Food Safety Authority (EFSA) has conducted a peer review of the pesticide risk assessment of the active substance 2,4-DB . This assessment includes proposed reference values that should also apply to 2,4-DB-Dimethylammonium .
Mechanism of Action
Target of Action
2,4-DB-Dimethylammonium is a selective phenoxy herbicide and plant growth regulator . It primarily targets broad-leaved weeds and evasive weeds in aquatic situations . The compound’s primary targets are the growth processes of these plants, specifically the biosynthesis and production of ethylene .
Mode of Action
2,4-DB-Dimethylammonium operates as a synthetic auxin, a type of plant hormone . It is absorbed through the roots of the target plants . Once absorbed, it increases the biosynthesis and production of ethylene . This increase causes uncontrolled cell division, which damages the vascular tissue of the plants . This damage inhibits the plant’s ability to transport water and nutrients, leading to the plant’s death .
Biochemical Pathways
The biochemical pathways affected by 2,4-DB-Dimethylammonium are those involved in the production of ethylene . Ethylene is a plant hormone that regulates growth and development. When the production of ethylene is artificially increased by the presence of 2,4-DB-Dimethylammonium, it leads to uncontrolled cell division and growth, ultimately damaging the plant’s vascular tissue .
Pharmacokinetics
It is known that the compound is highly soluble in water , which suggests it can be readily absorbed by plants. It is also known to be systemic, meaning it can be distributed throughout the plant after absorption .
Result of Action
The result of 2,4-DB-Dimethylammonium’s action is the death of the target plants. By disrupting normal cell division and damaging vascular tissue, the compound prevents the plant from effectively transporting water and nutrients . This disruption leads to the wilting and eventual death of the plant .
Action Environment
The action of 2,4-DB-Dimethylammonium can be influenced by environmental factors. For example, its high solubility in water suggests that it could be more effective in moist environments where it can be readily absorbed by plants. Additionally, it is known to be non-persistent in soil but may persist in aquatic systems under certain conditions , indicating that its efficacy and stability can vary depending on the specific environmental context.
Safety and Hazards
properties
IUPAC Name |
4-(2,4-dichlorophenoxy)butanoic acid;N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2O3.C2H7N/c11-7-3-4-9(8(12)6-7)15-5-1-2-10(13)14;1-3-2/h3-4,6H,1-2,5H2,(H,13,14);3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEIXJOCOXNOKHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC.C1=CC(=C(C=C1Cl)Cl)OCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7034547 | |
| Record name | Dimethylamine 4-(2,4-dichlorophenoxy)butyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7034547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-DB-Dimethylammonium | |
CAS RN |
2758-42-1 | |
| Record name | 2,4-DB dimethylammonium | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2758-42-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-DB-dimethylammonium [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002758421 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dimethylamine 4-(2,4-dichlorophenoxy)butyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7034547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(2,4-dichlorophenoxy)butyric acid, compound with dimethylamine (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.566 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,4-DB-DIMETHYLAMMONIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3D4M73HIO3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Was 2,4-DB-dimethylammonium effective in controlling cotton stalk regrowth in this study?
A1: No, the study found that 2,4-DB-dimethylammonium, unlike 2,4-D-dimethylammonium, did not effectively stop post-harvest cotton regrowth and fruiting []. This highlights the importance of carefully selecting herbicide options for specific weed management goals.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















